6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1781658-50-1 . It has a molecular weight of 230.08 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11/h1-2,12H,3-5H2 .Chemical Reactions Analysis
The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
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Medicinal Chemistry
- Summary of Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
- Results or Outcomes : Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
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Pharmaceutical Chemistry
- Summary of Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
- Results or Outcomes : The strains that were most susceptible to the action of the compound at 25 μg ml −1 were Staphylococcus .
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Chemical Synthesis
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Pharmaceutical Intermediate
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Chemical Synthesis
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Pharmaceutical Intermediate
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCNXWUINQWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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